2-Ethyl-4-nitrophenol 2-Ethyl-4-nitrophenol
Brand Name: Vulcanchem
CAS No.: 34105-70-9
VCID: VC7968706
InChI: InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3
SMILES: CCC1=C(C=CC(=C1)[N+](=O)[O-])O
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol

2-Ethyl-4-nitrophenol

CAS No.: 34105-70-9

Cat. No.: VC7968706

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-4-nitrophenol - 34105-70-9

Specification

CAS No. 34105-70-9
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name 2-ethyl-4-nitrophenol
Standard InChI InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3
Standard InChI Key YKTXVKQLETVLJG-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)[N+](=O)[O-])O
Canonical SMILES CCC1=C(C=CC(=C1)[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Features

2-Ethyl-4-nitrophenol (IUPAC name: 2-ethyl-4-nitrobenzene-1-ol) has a molecular weight of 167.16 g/mol and a density of 1.261 g/cm³ . The compound crystallizes in a triclinic system, with unit cell parameters validated via X-ray diffraction studies . Key structural attributes include:

  • Nitro group (-NO₂) at the para position, contributing to electron-withdrawing effects.

  • Ethyl group (-CH₂CH₃) at the ortho position, influencing steric and electronic properties.

Table 1: Comparative Physical Properties of Nitrophenol Derivatives

CompoundMolecular FormulaBoiling Point (°C)Flash Point (°C)Solubility in Water (g/L)
2-Ethyl-4-nitrophenolC₈H₉NO₃320.4144.1Slightly soluble
4-NitrophenolC₆H₅NO₃279169Moderately soluble
2-NitrophenolC₆H₅NO₃216113Sparingly soluble

Data sources: .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis route involves nitration of 2-ethylphenol using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (20–40°C) . The reaction proceeds as:

C₈H₁₀O+HNO₃C₈H₉NO₃+H₂O[1]\text{C₈H₁₀O} + \text{HNO₃} \rightarrow \text{C₈H₉NO₃} + \text{H₂O} \quad \text{[1]}

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>98%) . Catalysts such as zeolites or ionic liquids enhance regioselectivity, minimizing byproducts like 2-ethyl-6-nitrophenol .

Alternative Methods

  • Reductive Alkylation: Ethyl bromide and 4-nitrophenol undergo Ullmann coupling in the presence of copper catalysts .

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields above 75% .

Physicochemical Properties

Thermal and Solubility Profiles

  • Boiling Point: 320.4°C at 760 mmHg .

  • Flash Point: 144.1°C (closed cup) .

  • Solubility: Sparingly soluble in water (0.5 g/L at 25°C), highly soluble in ethanol, acetone, and dichloromethane .

Spectroscopic Characterization

  • UV-Vis: Absorption maxima at 299 nm (π→π* transition) and 234 nm (n→π* transition) .

  • NMR: ¹H NMR (CDCl₃): δ 8.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 2.55 (q, 2H, CH₂), 1.25 (t, 3H, CH₃) .

Chemical Reactivity and Applications

Reduction Reactions

The nitro group undergoes reduction to an amine using H₂/Pd-C or NaBH₄/Fe, yielding 2-ethyl-4-aminophenol, a precursor for pharmaceuticals :

C₈H₉NO₃+3H₂C₈H₁₁NO+2H₂O[1][8]\text{C₈H₉NO₃} + 3\text{H₂} \rightarrow \text{C₈H₁₁NO} + 2\text{H₂O} \quad \text{[1][8]}

Substitution Reactions

  • Nucleophilic Aromatic Substitution: The hydroxyl group reacts with alkyl halides to form ethers, useful in polymer chemistry .

  • Electrophilic Substitution: Bromination at the meta position occurs under FeBr₃ catalysis .

Industrial and Research Applications

  • Pharmaceuticals: Intermediate for hypoglycemic agents (e.g., dual GK/PPARγ activators) .

  • Dyes and Pigments: Nitro groups enhance colorfastness in azo dyes .

  • Environmental Chemistry: Studied for biodegradation pathways using Pseudomonas spp. .

Toxicological and Environmental Impact

Human Health Risks

  • Acute Exposure: Causes methemoglobinemia, with symptoms including cyanosis and dizziness .

  • Chronic Exposure: Linked to hepatic and renal toxicity in rodent models (LOAEL: 250 mg/kg/day) .

Table 2: Toxicity Data for 2-Ethyl-4-Nitrophenol

EndpointSpeciesExposure RouteLOAEL (mg/kg/day)Reference
HepatotoxicityRatOral250
Ocular IrritationRabbitDermal147
Developmental EffectsRatInhalation30 (mg/m³)

Environmental Fate

  • Biodegradation: Aerobic degradation by Rhodococcus spp. produces 2-ethyl-4-aminophenol and CO₂ .

  • Persistence: Half-life in soil ranges from 30–90 days, depending on pH and microbial activity .

Analytical Methods

  • HPLC: Reverse-phase C18 column, UV detection at 254 nm .

  • GC-MS: Electron ionization mode, m/z 167 (M⁺) .

  • X-Ray Crystallography: Confirms triclinic crystal structure (space group P-1) .

Comparison with Structural Analogs

4-Nitrophenol vs. 2-Ethyl-4-Nitrophenol

  • Reactivity: The ethyl group in 2-ethyl-4-nitrophenol sterically hinders electrophilic substitution compared to 4-nitrophenol .

  • Toxicity: 2-Ethyl-4-nitrophenol exhibits lower acute toxicity (LD₅₀: 1,200 mg/kg) than 4-nitrophenol (LD₅₀: 250 mg/kg) .

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